molecular formula C11H8ClN3O4 B2479944 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid CAS No. 872197-95-0

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid

Cat. No.: B2479944
CAS No.: 872197-95-0
M. Wt: 281.65
InChI Key: WBCYXHCYSVKPTJ-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound that features a triazole ring substituted with a chlorophenylmethyl group and two carboxylic acid groups

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable chlorophenylmethyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid can be compared with other similar compounds, such as:

    1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but features a pyrazole ring instead of a triazole ring.

    1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks one of the carboxylic acid groups, making it less acidic.

The uniqueness of this compound lies in its specific substitution pattern and the presence of two carboxylic acid groups, which can influence its reactivity and applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c12-7-3-1-2-6(4-7)5-15-9(11(18)19)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCYXHCYSVKPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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